molecular formula C10H12FNO B11742440 Morpholine, 2-(3-fluorophenyl)-, (2S)- CAS No. 920798-70-5

Morpholine, 2-(3-fluorophenyl)-, (2S)-

Cat. No.: B11742440
CAS No.: 920798-70-5
M. Wt: 181.21 g/mol
InChI Key: OLENKPLLMGPQSX-SNVBAGLBSA-N
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Description

Morpholine, 2-(3-fluorophenyl)-, (2S)- is a chemical compound with the molecular formula C₁₀H₁₂FNO It is a derivative of morpholine, where the morpholine ring is substituted at the second position with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(3-fluorophenyl)-, (2S)- typically involves the following steps:

    Starting Materials: The synthesis begins with morpholine and 3-fluorobenzaldehyde.

    Reaction: The key step involves the condensation of morpholine with 3-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, Morpholine, 2-(3-fluorophenyl)-, (2S)-.

Industrial Production Methods

In an industrial setting, the production of Morpholine, 2-(3-fluorophenyl)-, (2S)- may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.

    Catalysts: Employing catalysts to enhance the reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(3-fluorophenyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced fluorophenyl derivatives, and substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 2-(3-fluorophenyl)-, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Morpholine, 2-(3-fluorophenyl)-, (2S)- exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the fluorophenyl substitution.

    2-Phenylmorpholine: Similar structure but with a phenyl group instead of a fluorophenyl group.

    3-Fluorophenylmorpholine: Similar but with the fluorophenyl group at a different position.

Uniqueness

Morpholine, 2-(3-fluorophenyl)-, (2S)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

920798-70-5

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1

InChI Key

OLENKPLLMGPQSX-SNVBAGLBSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC(=CC=C2)F

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)F

Origin of Product

United States

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